molecular formula C10H18O3S B8519028 Ethyl 4-(tert-butylthio)-3-oxobutanoate

Ethyl 4-(tert-butylthio)-3-oxobutanoate

Cat. No.: B8519028
M. Wt: 218.32 g/mol
InChI Key: YZXKKCHEJQGOBN-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butylthio)-3-oxobutanoate is a β-keto ester derivative characterized by a tert-butylthio (-S-C(CH₃)₃) substituent at the 4-position of the butanoate backbone. This compound is of interest in organic synthesis due to the electron-donating and steric effects of the tert-butylthio group, which influence its reactivity in condensation, cyclization, and nucleophilic substitution reactions.

Properties

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

ethyl 4-tert-butylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C10H18O3S/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3

InChI Key

YZXKKCHEJQGOBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butylthio)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl thiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then purified using techniques such as flash column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butylthio)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Ethyl 4-(tert-butylthio)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butylthio)-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The tert-butylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butylthio substituent distinguishes Ethyl 4-(tert-butylthio)-3-oxobutanoate from other β-keto esters. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Physical State Key Properties/Applications References
This compound -S-C(CH₃)₃ C₁₁H₂₀O₃S Likely liquid/oil High lipophilicity; steric hindrance Target
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate -C₆H₃Cl₂ C₁₂H₁₂Cl₂O₃ Solid Electron-withdrawing Cl groups; used in agrochemicals
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate -C₆H₄F C₁₂H₁₃FO₃ Liquid Moderate polarity; bioactive intermediate
Ethyl 4-(adamantan-1-yl)-3-oxobutanoate -C₁₀H₁₅ (adamantane) C₁₆H₂₂O₃ Crystalline solid High thermal stability; rigid structure
Ethyl 4-(benzyloxy)-3-oxobutanoate -O-CH₂C₆H₅ C₁₃H₁₆O₄ Liquid/solid Polar; used in cyclobutane derivatives
Ethyl 4-(3-methoxyphenylthio)-3-oxobutanoate -S-C₆H₄-OCH₃ C₁₃H₁₆O₄S Liquid Electron-rich sulfur; potential photochromic applications

Key Observations :

  • Lipophilicity : The tert-butylthio group enhances lipophilicity compared to polar substituents like benzyloxy (-O-CH₂C₆H₅) or fluorophenyl (-C₆H₄F), which may improve membrane permeability in biological systems but reduce water solubility .
  • Electronic Effects: The thioether (-S-) group is less electron-withdrawing than sulfinyl (-SO-) or sulfonyl (-SO₂-) groups (e.g., Ethyl 4-(4-chlorophenylsulfinyl)-3-oxobutanoate ), altering reactivity in redox or cycloaddition reactions.

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